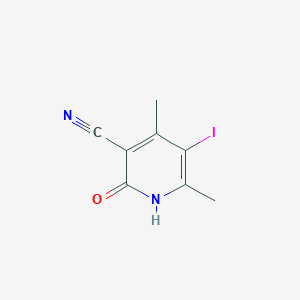![molecular formula C11H8FN5O B1450765 3-(4-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オール CAS No. 119222-39-8](/img/structure/B1450765.png)
3-(4-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オール
説明
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (FBP) is a heterocyclic compound belonging to the triazole family. It is an important synthetic intermediate in organic chemistry, and has been studied extensively for its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry. FBP has a wide range of physiological and biochemical effects, and has been studied for its potential therapeutic applications.
科学的研究の応用
がん治療:タンパク質キナーゼ阻害
トリアゾロピリミジンを含むピリミジン誘導体は、がん治療においてタンパク質キナーゼ阻害剤として有望視されています 。これらの化合物は、細胞の増殖、分化、移動、代謝を制御する重要な酵素であるタンパク質キナーゼを選択的に阻害することができます。癌性増殖に関連する特定のキナーゼを標的とすることで、これらの誘導体は強力な抗癌剤として作用し、従来の化学療法に比べてより標的を絞ったアプローチを提供します。
医薬品化学:c-Met阻害
医薬品化学では、トリアゾロピリミジンはc-Metタンパク質キナーゼを阻害する能力のために利用されてきました 。c-Met受容体は、細胞増殖と生存を促進する経路に関与しており、がん治療の重要な標的となっています。「3-(4-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-オール」のような化合物は、この受容体を選択的に阻害するように設計することができ、新しい抗がん剤の開発につながる可能性があります。
神経薬理学:GABA A調節
これらの化合物は、GABA A調節活性についても調査されています 。GABA A受容体は、神経系の全体でニューロンの興奮性を調節する上で中心的役割を果たしています。これらの受容体のモジュレーターは、不安、不眠症、てんかんなどの病状の治療に治療的用途を持つ可能性があります。
蛍光プローブ
トリアゾロピリミジンは蛍光プローブとして役立ちます 。その独特の電子構造により、特定の波長で光を吸収および放出することができ、生物学的分子を可視化および追跡する必要があるさまざまな生物学的および化学的アッセイに役立ちます。
高分子化学:構造単位
トリアゾロピリミジンの構造的汎用性により、ポリマーの構造単位として組み込むことができます 。これらのポリマーは、電気を伝導する能力と光への暴露下での安定性により、太陽電池用新材料の開発など、材料科学で応用されています。
抗菌剤および抗寄生虫剤
トリアゾロピリミジンは、抗菌剤および抗寄生虫剤としての可能性があることが明らかになっています 。ヌクレオチドとの構造的類似性により、細菌や寄生虫のDNA合成を阻害することができ、感染症の新しい治療法を開発するための道筋を提供します。
酵素阻害:BACE-1阻害剤
これらの化合物は、酵素BACE-1の阻害剤として可能性を示しています 。BACE-1は、アルツハイマー病の発症に関与しているβアミロイドペプチドの産生に関与しています。この酵素の阻害剤は、神経変性疾患の治療法を探求する上で価値がある可能性があります。
農業化学:成長調節
農業では、トリアゾロピリミジンは植物の成長を調節するために使用できます 。特定の経路に作用して成長を促進または阻害することができ、これは作物の収量管理と環境ストレスに対する抵抗性の向上に役立ちます。
作用機序
Target of Action
Similar compounds have been found to inhibit c-met/vegfr-2 kinases , which play a crucial role in cell proliferation and survival, particularly in cancer cells .
Mode of Action
Similar compounds have shown to inhibit the growth of cells by interacting with their targets and inducing apoptosis . They also inhibit the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Similar compounds have been found to affect the c-met and vegfr-2 pathways , which are involved in cell proliferation and survival.
Result of Action
Similar compounds have shown to inhibit cell growth, increase cellular ros content, suppress egfr expression, and induce apoptosis .
生化学分析
Biochemical Properties
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell proliferation. Additionally, 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been shown to interact with other proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation . Furthermore, 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol influences cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest. Additionally, 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some adaptive responses, such as upregulation of compensatory pathways, may occur in certain cell types .
Dosage Effects in Animal Models
The effects of 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Additionally, 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can influence the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby modulating cellular energy production .
Transport and Distribution
The transport and distribution of 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues . The localization and accumulation of 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol to specific compartments or organelles, influencing its activity . For example, phosphorylation of the compound can enhance its binding affinity to CDK2, thereby increasing its inhibitory potency .
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLRTOZJIGIHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




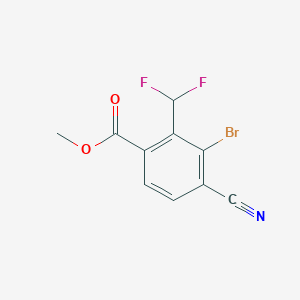

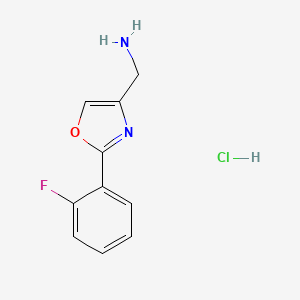
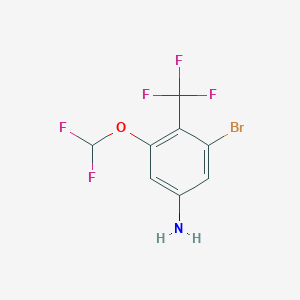
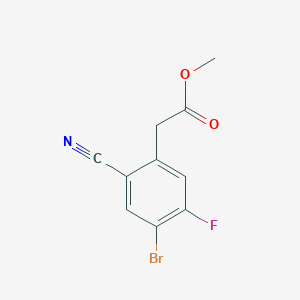

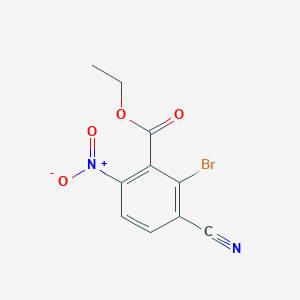

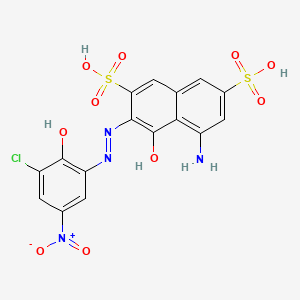
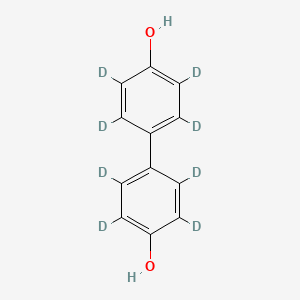
![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)

